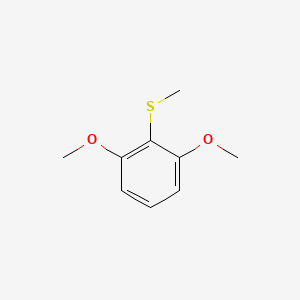

1,3-Dimethoxy-2-(methylthio)benzene

Description

Contextual Significance within Aromatic Ether and Thioether Chemistry

The chemical behavior of 1,3-Dimethoxy-2-(methylthio)benzene is defined by the interplay of its aromatic ether and thioether functionalities. Aromatic ethers, like the dimethoxybenzene portion of the molecule, are generally stable compounds. The methoxy (B1213986) groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. youtube.com In this specific molecule, the positions are pre-defined by the existing substituents.

Thioethers, also known as sulfides, are the sulfur analogs of ethers, with a sulfur atom bonded to two carbon atoms. ucla.edulibretexts.orgwikipedia.org The C-S-C bond angle is typically around 90-99°. libretexts.orgwikipedia.org Compared to their ether counterparts, thioethers are generally less volatile, have higher melting points, and are less hydrophilic. libretexts.orgwikipedia.org The sulfur atom in a thioether is a relatively weak nucleophile. taylorandfrancis.com This functional group is crucial in medicinal chemistry and can undergo oxidation to form sulfoxides and sulfones, a reactivity that can be exploited in designing stimuli-responsive materials. taylorandfrancis.comresearchgate.net The presence of both activating methoxy groups and a nucleophilic methylthio group on the same benzene (B151609) ring suggests a rich and complex reactivity profile for this compound, making it a potentially versatile building block in organic synthesis.

Interdisciplinary Relevance and Research Landscape

While direct research on this compound is not extensive, its structural motifs suggest significant potential across several scientific fields. The combination of dimethoxybenzene and thioether components positions it as a valuable intermediate.

Medicinal Chemistry : Thioether-containing compounds are investigated for a wide range of biological activities, including anticancer properties. researchgate.netnih.gov The thioether linkage is a key structural component in various pharmacologically active molecules. researchgate.net Furthermore, dimethoxy-substituted heterocyclic systems like benzothiazoles are synthesized as precursors for agents with antitumor and antiviral properties. clockss.org This suggests that this compound could serve as a precursor for novel therapeutic agents.

Materials Science : The thioether group is known to be responsive to reactive oxygen species (ROS). taylorandfrancis.com Polymers containing thioether linkages can undergo a phase transition upon oxidation, which is a desirable property for creating smart drug delivery systems that release their payload in specific cellular environments, such as cancer cells which have elevated ROS levels. taylorandfrancis.com

Organic Synthesis : The activated aromatic ring and the multiple functional groups make this compound a versatile platform for constructing more complex molecular architectures. Dimethoxybenzene derivatives are used in the synthesis of various organic compounds, including polymers and resins. chemicalbook.com

The current research landscape for this compound itself is relatively sparse, indicating that its full potential as a chemical intermediate has yet to be fully explored.

Historical Development of Related Dimethoxybenzene and Alkylthiobenzene Studies

The study of this compound is built upon a long history of research into its parent structures: dimethoxybenzenes and alkylthiobenzenes.

The compound 1,3-dimethoxybenzene (B93181), also known as resorcinol (B1680541) dimethyl ether, is a common and important reagent in organic chemistry. wikipedia.orgnih.govnih.gov Its synthesis has been well-established for decades, with a classic method involving the reaction of resorcinol with dimethyl sulfate (B86663) in the presence of a base. prepchem.com Historically used as a fundamental building block, its applications have become more sophisticated over time. For instance, it is used as a "scavenger" in peptide synthesis to prevent the degradation of sensitive amino acids during the cleavage step from a resin support. chemicalbook.com It also serves as a starting material for a variety of other synthetic intermediates, such as 2-chloro-1,3-dimethoxybenzene (B1590426). google.com

The synthesis of alkylthiobenzenes (aryl sulfides) has also seen significant development. Early methods often involved the reaction of thiols with aryl halides or other precursors. orgsyn.org The field has advanced with the advent of transition-metal catalysis, which provides efficient and selective methods for forming C-S bonds. organic-chemistry.org For example, nickel-catalyzed cross-coupling reactions of alkyl halides with arylthiosilanes are used to produce alkyl aryl thioethers with high functional group tolerance. organic-chemistry.org More recent innovations include the simultaneous diazotization of aromatic amines and nucleophilic displacement with thiols, a method that allows for the synthesis of sterically hindered alkylthiobenzenes. utrgv.edu These advancements in synthetic methodology have made a wide range of substituted thiobenzenes accessible for research and development.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASQOZQFGVJMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345301 | |

| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33617-67-3 | |

| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethoxy 2 Methylthio Benzene and Its Precursors

Established Synthetic Pathways via Aromatic Methylation and Thioetherification

The traditional and most referenced synthesis of 1,3-Dimethoxy-2-(methylthio)benzene involves a two-stage process: the formation of the 1,3-dimethoxybenzene (B93181) precursor followed by a directed ortho-thioetherification.

Stage 1: Synthesis of 1,3-Dimethoxybenzene

The precursor, 1,3-dimethoxybenzene (also known as resorcinol (B1680541) dimethyl ether), is typically synthesized from resorcinol. medchemexpress.comatul.co.innih.gov The established method involves the Williamson ether synthesis, where resorcinol is doubly methylated. In a common laboratory procedure, resorcinol is treated with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base like sodium hydroxide. prepchem.com This reaction proceeds with high efficiency, often achieving yields of around 85%. prepchem.com

Stage 2: Directed ortho-Metalation and Thioetherification

Once 1,3-dimethoxybenzene is obtained, the methylthio group (–SCH₃) is introduced at the 2-position, which is located ortho to both methoxy (B1213986) groups. The two methoxy groups are powerful ortho-directing groups, facilitating the selective deprotonation of the C2 proton. This is achieved through a process called directed ortho-metalation (DoM).

The standard procedure involves treating 1,3-dimethoxybenzene with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous ether solvent. google.com This reaction generates a highly reactive intermediate, [2,6-dimethoxyphenyl]lithium. This intermediate is then quenched by adding an electrophilic sulfur source. Dimethyl disulfide (CH₃SSCH₃) is a common reagent for this purpose, which introduces the methylthio group and yields the final product, this compound. The reaction must be conducted at low temperatures (e.g., -78 °C) to ensure selectivity and prevent side reactions. google.com

Exploration of Alternative Synthetic Routes for Enhanced Efficiency and Selectivity

While the directed ortho-metalation pathway is well-established, research has explored alternative routes to improve efficiency, selectivity, and safety, particularly by avoiding the use of pyrophoric organolithium reagents.

One alternative approach involves the use of milder bases or different metalating agents. For instance, lithium diisopropylamide (LDA) can be used for lithiation, sometimes offering different selectivity or functional group tolerance compared to n-BuLi. researchgate.net Another strategy could involve a halogen-metal exchange from a pre-functionalized precursor like 2-bromo-1,3-dimethoxybenzene, followed by reaction with a methylthiolating agent.

Furthermore, transition-metal-catalyzed C-H activation/thiolation reactions represent a more modern alternative. These methods can directly install the methylthio group onto the aromatic ring without the need for pre-metalation, offering a more atom-economical pathway.

Catalytic Strategies in the Synthesis of Substituted Dimethoxybenzenes

The synthesis of substituted dimethoxybenzenes, including thioether derivatives, has benefited significantly from the development of catalytic cross-coupling reactions. These methods typically involve the reaction of an aryl halide or triflate with a thiol in the presence of a transition metal catalyst, such as palladium or copper.

For example, a molecule like 2-bromo- or 2-iodo-1,3-dimethoxybenzene (B102195) could be coupled with sodium thiomethoxide (NaSCH₃) using a palladium catalyst with a suitable phosphine (B1218219) ligand. These catalytic cycles, such as the Buchwald-Hartwig amination and its thioether equivalent, provide a powerful and general method for forming C-S bonds with high yields and broad substrate scope. While not explicitly detailed for this compound in the provided results, these are standard and widely applicable catalytic strategies in modern organic synthesis. beilstein-journals.org

Below is a comparative table illustrating potential synthetic strategies.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Directed ortho-Metalation | 1,3-dimethoxybenzene, n-BuLi, CH₃SSCH₃ | Anhydrous ether, -78 °C to RT | High selectivity, well-established | Requires cryogenic temperatures, pyrophoric reagents |

| Halogen-Metal Exchange | 2-halo-1,3-dimethoxybenzene, organolithium | Anhydrous ether, low temp. | Good for specific precursors | Requires pre-functionalized starting material |

| Catalytic Cross-Coupling | 2-halo-1,3-dimethoxybenzene, NaSCH₃, Pd or Cu catalyst | Organic solvent, heat | High functional group tolerance, milder conditions | Catalyst cost and sensitivity, potential for side products |

| Direct C-H Thiolation | 1,3-dimethoxybenzene, thiolating agent, catalyst | Varies (e.g., oxidant, light) | High atom economy, fewer steps | Can suffer from regioselectivity issues |

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound and its precursors aims to reduce environmental impact and enhance safety. mdpi.com Key areas of focus include the use of greener solvents, reduction of hazardous reagents, and improvement of energy efficiency. youtube.com

For the synthesis of the 1,3-dimethoxybenzene precursor, greener alternatives to traditional solvents are being explored. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered more environmentally friendly than petroleum-based solvents. mdpi.com

In the thioetherification step, moving away from pyrophoric reagents like n-BuLi is a primary green objective. Catalytic C-H activation methods are inherently greener as they reduce the number of synthetic steps and avoid stoichiometric use of hazardous metalating agents. Furthermore, the development of electrochemical methods for oxidation or bond formation, often using water as a solvent or source of oxygen, represents a significant advancement in sustainable synthesis. rsc.org The use of water as a solvent in cyclization reactions to form sulfur-containing heterocycles has also proven to be an efficient and environmentally benign strategy. rsc.org

The principles of green chemistry guide the development of new synthetic pathways that are not only efficient but also safer and more sustainable for the environment. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethoxy 2 Methylthio Benzene

Electrophilic Aromatic Substitution Reactions at the Aromatic Core

The benzene (B151609) ring of 1,3-Dimethoxy-2-(methylthio)benzene is highly activated towards electrophilic aromatic substitution due to the presence of two strongly electron-donating methoxy (B1213986) (-OCH₃) groups and a moderately activating methylthio (-SCH₃) group. The directing effects of these substituents determine the position of substitution on the aromatic core.

Both methoxy and methylthio groups are ortho, para-directors. libretexts.org In this molecule, the substituents are located at positions 1, 2, and 3. The potential sites for electrophilic attack are positions 4, 5, and 6.

The methoxy group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The methoxy group at C3 directs to the ortho (C2, C4) and para (C6) positions.

The methylthio group at C2 directs to the ortho (C1, C3) and para (C5) positions.

When multiple activating groups are present, the most powerful activating group generally controls the regioselectivity of the reaction. masterorganicchemistry.com The methoxy group is a stronger activating group than the methylthio group. Therefore, the combined directing influence of the two methoxy groups will dominate. Both methoxy groups strongly favor substitution at the C4 and C6 positions. The C5 position is only activated by the weaker methylthio group and is meta to both methoxy groups, making it the least favored site for electrophilic attack.

Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of 4- and 6-substituted products. The ratio of these products may be influenced by steric hindrance from the adjacent methylthio group at C2, which could favor substitution at the less hindered C4 position. masterorganicchemistry.com For instance, in Friedel-Crafts acylation, which is sensitive to steric effects, the para-product is often favored over the ortho-product. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Expected Major Product(s) | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | 4-Nitro-1,3-dimethoxy-2-(methylthio)benzene and 6-Nitro-1,3-dimethoxy-2-(methylthio)benzene | Strong activation and ortho, para-direction by methoxy groups. libretexts.orglibretexts.org |

| Br₂/FeBr₃ (Bromination) | 4-Bromo-1,3-dimethoxy-2-(methylthio)benzene and 6-Bromo-1,3-dimethoxy-2-(methylthio)benzene | Strong activation and ortho, para-direction by methoxy groups. libretexts.org |

| SO₃/H₂SO₄ (Sulfonation) | 4-(1,3-Dimethoxy-2-(methylthio)phenyl)sulfonic acid and 6-(1,3-Dimethoxy-2-(methylthio)phenyl)sulfonic acid | Strong activation and ortho, para-direction by methoxy groups. libretexts.org |

Transformations and Functionalizations Involving the Methylthio Moiety

The methylthio group (-SCH₃) is not merely a directing group for aromatic substitution; it is also a versatile functional handle that can undergo various chemical transformations. cymitquimica.com This allows for further diversification of the molecular structure.

One of the most common reactions of the methylthio group is oxidation. Using mild oxidizing agents, the sulfide (B99878) can be converted to a sulfoxide (B87167). Stronger oxidation yields the corresponding sulfone. These transformations dramatically alter the electronic properties of the substituent. The electron-donating methylthio group becomes a strongly electron-withdrawing sulfoxide or sulfone group. This electronic reversal can be harnessed to modify the reactivity of the aromatic ring in subsequent steps.

Another potential transformation is the Pummerer rearrangement. This reaction typically occurs when a sulfoxide with an α-hydrogen is treated with an activating agent, like acetic anhydride. While this is more common for alkyl sulfoxides, related rearrangements involving aryl methyl sulfides can occur under specific conditions, leading to the introduction of new functional groups at the methyl carbon of the original methylthio moiety. mdpi.com

Furthermore, the sulfur atom can participate in the formation of sulfonium (B1226848) salts by reacting with alkyl halides. These salts can then act as leaving groups or participate in other reactions.

Organometallic Coupling Reactions for Advanced Derivatization

Modern organic synthesis relies heavily on organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex (most commonly palladium). beilstein-journals.org

To utilize these powerful methods for the derivatization of this compound, a preparatory functionalization step is necessary. The most straightforward approach is the introduction of a halogen (bromine or iodine) onto the aromatic ring via electrophilic aromatic substitution, as discussed in section 3.1. This would produce 4-bromo- or 4-iodo-1,3-dimethoxy-2-(methylthio)benzene.

This aryl halide can then serve as a substrate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or boronate ester (RB(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to form an alkynylated derivative.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

This two-step strategy—halogenation followed by cross-coupling—provides a versatile platform for introducing a wide array of substituents and constructing more complex molecules from the this compound scaffold.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling chemical outcomes.

The mechanism of electrophilic aromatic substitution proceeds via a two-step pathway. libretexts.org First, the electrophile (E⁺) attacks the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgpressbooks.pub The stability of this intermediate determines the reaction rate and regioselectivity. For substitution at the C4 position, the positive charge can be delocalized onto the C1 and C3 carbons, where it is effectively stabilized by the electron-donating resonance effect of the attached methoxy groups. This stabilization explains the strong directing effect of the methoxy groups to the ortho and para positions. libretexts.org The final step is the rapid loss of a proton (H⁺) from the site of attack, which restores the aromaticity of the ring.

The mechanism for nucleophilic aromatic substitution via the SₙAr pathway, should the molecule be appropriately modified, involves the initial attack of a nucleophile on the carbon bearing the leaving group. libretexts.org This forms the resonance-stabilized Meisenheimer complex, which is the rate-determining step. libretexts.org The negative charge in this intermediate is delocalized around the ring and is stabilized by electron-withdrawing groups. In a second, faster step, the leaving group is expelled, and aromaticity is restored. libretexts.org

The catalytic cycle of a palladium-catalyzed cross-coupling reaction , such as the Suzuki coupling, generally involves three main stages:

Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-R).

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-R), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,3-Dimethoxy-2-(methylthio)benzene. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, provides detailed information about its molecular weight and structure.

GC-MS is particularly valuable for:

Structural Elucidation: The fragmentation pattern observed in the mass spectrum allows researchers to deduce the arrangement of atoms within the molecule, confirming the presence of the dimethoxy and methylthio groups on the benzene (B151609) ring.

Purity Assessment: By separating the target compound from impurities, GC-MS can accurately determine its purity. The presence of other peaks in the chromatogram indicates the presence of contaminants. For complex mixtures, techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) can be employed for enhanced separation and identification of sulfur-containing compounds.

To overcome challenges with the analysis of low-polarity aromatic sulfur compounds, derivatization techniques can be employed to convert them into more readily analyzable forms. Additionally, the use of sulfur-selective detectors, such as the sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD), in conjunction with GC can enhance the detection and quantification of sulfur-containing compounds, though GC-MS often offers superior linearity and lower detection limits.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformational Dynamics and Electronic Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the intricate details of a molecule's structure and electronic environment. For this compound, ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

Studies on related isomeric compounds, such as bis(methylthio)benzenes and methoxy- and methylthiobenzonitriles, offer insights into the conformational dynamics and electronic structure of this compound. The chemical shifts and coupling constants in the NMR spectrum are influenced by the spatial arrangement of the methoxy (B1213986) and methylthio groups and their electronic interactions with the benzene ring. For instance, the methylthio group is known to have a larger polarizability than the methoxy group.

Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts, which, when compared with experimental data, aid in the definitive assignment of spectral signals and provide a deeper understanding of the molecule's conformational preferences and electronic properties. The analysis of rotational barriers and charge distribution in related alkyl aryl sulfides further informs the understanding of the electronic structure.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a unique "fingerprint" of a molecule based on its characteristic vibrational modes. These techniques are highly sensitive to the functional groups present in a molecule and their local environment.

For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to:

C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

C-O stretching vibrations of the methoxy groups.

C-S stretching vibrations of the methylthio group.

Benzene ring vibrations , including ring breathing and deformation modes.

The analysis of highly substituted benzenes and other methylthio compounds provides a basis for assigning the observed vibrational bands. For example, the positions of C-H wagging peaks and the presence or absence of ring-bending peaks can help distinguish between different substitution patterns on the benzene ring. Theoretical calculations using methods like DFT can be employed to simulate the vibrational spectra, aiding in the assignment of experimental bands and providing a more complete understanding of the molecule's vibrational dynamics.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography

Computational and Theoretical Studies on 1,3 Dimethoxy 2 Methylthio Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. nih.govresearchgate.net For 1,3-Dimethoxy-2-(methylthio)benzene, DFT studies, informed by research on similar methylthio-containing and dimethoxy-substituted aromatic compounds, would provide significant insights. ijert.orgresearchgate.net

Key predicted electronic features include:

Electron Density Distribution: The methoxy (B1213986) and methylthio groups will increase the electron density on the benzene (B151609) ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. The precise locations of highest electron density can be visualized through molecular electrostatic potential (MEP) maps.

Reactivity Descriptors: DFT calculations can quantify reactivity through various descriptors. researchgate.net For this compound, the positions most susceptible to electrophilic aromatic substitution are predicted to be the carbons at positions 4 and 6, which are para to one methoxy group and ortho to the other, and ortho to the methylthio group.

Table 1: Predicted Reactivity Indicators for this compound

| Descriptor | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates a strong tendency to donate electrons. |

| LUMO Energy | Relatively Low | Suggests a capacity to accept electrons. |

| HOMO-LUMO Gap | Moderate | Influences electronic spectra and kinetic stability. |

| Mulliken Atomic Charges | Negative charges on oxygen and sulfur atoms, and on specific ring carbons. | Highlights nucleophilic centers. |

| Fukui Functions | High values on carbons 4 and 6 for electrophilic attack. | Predicts regioselectivity in reactions. |

This table is predictive and based on general principles of substituent effects on aromatic rings.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for understanding its physical properties and potential interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations, guided by studies on isomeric bis(methylthio)benzenes and other substituted benzenes, can provide a detailed picture of its dynamic behavior. nih.govresearchgate.nettaylorfrancis.com

The primary degrees of freedom for this molecule involve the rotation of the two methoxy groups and the methylthio group around their respective bonds to the benzene ring. Steric hindrance between the adjacent substituents will play a significant role in determining the preferred conformations. acs.orglibretexts.org

Key aspects of conformational behavior:

Rotational Barriers: The energy barriers to rotation for the methoxy and methylthio groups can be calculated. It is expected that the rotation of the methylthio group will be more restricted due to its larger size compared to the methoxy groups.

Stable Conformers: The molecule likely exists as a mixture of several low-energy conformers. The most stable conformer will likely adopt a geometry that minimizes steric clash between the methyl groups of the adjacent substituents.

Molecular Dynamics Simulations: MD simulations can model the molecule's behavior over time in different environments (e.g., in a solvent or in the gas phase). researchgate.nettaylorfrancis.com These simulations would reveal the accessible conformational space, the time scales of conformational changes, and the nature of intramolecular and intermolecular interactions.

Table 2: Predicted Stable Conformations of this compound

| Conformer | Dihedral Angles (C-C-O-C and C-C-S-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~0°, ~180°, ~90° | 0.0 (Global Minimum) | High |

| 2 | ~180°, ~0°, ~-90° | > 0.0 | Moderate |

| 3 | Other combinations | Higher | Low |

This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The actual values would need to be determined through specific calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. masterorganicchemistry.comvub.be For this compound, modeling potential reactions such as electrophilic aromatic substitution can provide valuable predictive information. youtube.comresearchgate.net

Modeling Electrophilic Aromatic Substitution:

Reaction Coordinate: The reaction pathway for an electrophilic attack (e.g., nitration or halogenation) can be mapped out. This involves calculating the energy of the system as the electrophile approaches the aromatic ring and forms a new bond.

Transition State: The highest point on the reaction pathway corresponds to the transition state. The structure and energy of the transition state determine the rate of the reaction. For this compound, multiple transition states corresponding to attack at different positions on the ring would be modeled to predict the major product.

Intermediate Species: The formation of intermediate species, such as the Wheland intermediate (a resonance-stabilized carbocation), can also be investigated. epa.gov The stability of these intermediates will influence the regioselectivity of the reaction.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. ijert.orgrsc.org

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated with good accuracy using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the compound.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be computed. mdpi.com This allows for the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretches, C-O stretches, and C-S stretches.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted using time-dependent DFT (TD-DFT). mpg.de The calculated absorption maxima (λmax) can be compared with experimental spectra to understand the electronic structure of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Structural Moiety |

| ¹H NMR | Singlets for methyl protons, distinct aromatic proton signals. | -OCH₃, -SCH₃, Ar-H |

| ¹³C NMR | Signals for methyl carbons, aromatic carbons, and carbons bonded to heteroatoms. | -OCH₃, -SCH₃, Aromatic ring |

| IR | Strong C-O stretching bands, C-H stretching bands, aromatic C=C stretching bands. | Methoxy groups, Alkyl and aryl C-H, Benzene ring |

| UV-Vis | Absorption bands in the UV region. | π → π* transitions of the aromatic system. |

This table is a qualitative prediction. Precise chemical shifts and vibrational frequencies would be obtained from specific quantum chemical calculations.

Structure-Activity Relationship (SAR) Predictions through Cheminformatics

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. wikipedia.org While no specific biological activities for this compound are reported, cheminformatics tools can be used to predict potential activities based on its structural features and comparison with databases of known bioactive molecules. nih.govbethel.edu

Molecular Descriptors: A wide range of molecular descriptors, such as molecular weight, logP (lipophilicity), polar surface area, and various topological and electronic indices, can be calculated. These descriptors quantify the physicochemical properties of the molecule.

Similarity Searching: By comparing the structural fingerprint of this compound to large chemical databases, molecules with similar structures and known biological activities can be identified. This can provide hypotheses about its potential biological targets.

QSAR Modeling: If a series of related compounds with measured biological activity were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. wikipedia.org This mathematical model would correlate the molecular descriptors with the observed activity, allowing for the prediction of the activity of new, untested compounds like this compound.

Exploration of Biological Activities and Pharmacological Potential

Investigation of Antimicrobial Efficacy

The presence of a methylthio group on the benzene (B151609) ring suggests that 1,3-Dimethoxy-2-(methylthio)benzene could possess antimicrobial properties. Organosulfur compounds, in general, are known to exhibit a range of anti-infective capabilities. researchgate.net Many natural and synthetic aryl sulfides and thioethers display antibacterial and antifungal activities.

The antimicrobial potential can be inferred from studies on analogous structures. For instance, compounds containing both methoxy (B1213986) and methylthio functionalities have demonstrated notable effects. A study on 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone, which features these groups, reported moderate in vitro antibacterial activity against several strains of Salmonella. scirp.org Similarly, various thiazine derivatives, which are heterocyclic structures containing nitrogen and sulfur, are recognized for their broad-spectrum antimicrobial potential. nanobioletters.comnaturalspublishing.com Chalcones featuring methoxy groups have also been shown to have a wide spectrum of antimicrobial activity. researchgate.net

The collective evidence from these related compounds suggests a basis for investigating the antimicrobial efficacy of this compound.

| Compound/Class | Observed Activity | Tested Organisms | Reference |

|---|---|---|---|

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Moderate antibacterial activity (MICs of 64–128 µg/mL) | Salmonella typhi, Salmonella paratyphi A, Salmonella paratyphi B, Salmonella typhimurium | scirp.org |

| Aryl Sulfides | General antibacterial and analgesic activities | Not specified | |

| Methoxy Amino Chalcone Derivatives | Promising wide-spectrum antimicrobial activity | Escherichia coli, Staphylococcus aureus, Candida albicans | researchgate.net |

| Organosulfur Compounds (general) | Broad antibacterial properties | Various pathogenic bacteria | researchgate.netnih.govoipub.com |

Assessment of Antioxidant Properties

Compounds containing phenol and methoxyphenol structures are well-established antioxidants, a property attributed to their ability to donate a hydrogen atom to neutralize free radicals. researchgate.netnih.gov Oxidative stress is a key factor in the pathology of numerous diseases, making the development of therapeutic antioxidants a significant area of research. researchgate.net

The antioxidant potential of this compound can be extrapolated from research on related molecules. Studies on 2-methoxyphenol derivatives have identified new compounds with significant antioxidant activity. researchgate.net Furthermore, the combination of a thiazole core with polyphenolic structures has been shown to yield compounds with substantial antioxidant effects, often comparable to standards like ascorbic acid. nih.govmdpi.com The sulfur atom in thioethers can also contribute to antioxidant activity. Catechol thioethers, for example, are recognized as effective antioxidants capable of protecting DNA and lipids from radical species. researchgate.netmdpi.com The antioxidant activity of thiophenyl-chalcone derivatives has also been documented, showing that the sulfur-containing moiety is compatible with, and can contribute to, radical scavenging capabilities. dergipark.org.tr

These findings suggest that the combination of dimethoxy and methylthio groups on a benzene ring in this compound provides a strong rationale for its evaluation as an antioxidant agent.

Evaluation of Anti-inflammatory Modulations

The structural motifs within this compound are common in compounds with known anti-inflammatory effects. Inflammation is a driver of many chronic diseases, and modulation of inflammatory pathways is a key therapeutic strategy. nih.govmdpi.com

Organosulfur compounds derived from natural sources like garlic have demonstrated anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway. nih.gov Phenolic compounds, including the monoterpene phenol thymol, are also potent anti-inflammatory agents that can reduce the production of pro-inflammatory cytokines by influencing pathways such as MAPK and NF-κB. nih.govmdpi.com Furthermore, various synthetic heterocyclic compounds containing sulfur, such as thiazines and thiazoles, have been reported to possess anti-inflammatory activity. nanobioletters.comnaturalspublishing.comnih.gov Extracts rich in polyphenols have been shown to produce very strong anti-inflammatory effects in animal models. mdpi.com Given that this compound contains both a sulfur-based functional group and methoxy groups (which are protected hydroxyls), it is plausible that it could modulate inflammatory responses.

Role as a Bioactive Metabolite or Natural Product Constituent

The core structure of this compound is related to compounds found in nature. The parent molecule, 1,3-dimethoxybenzene (B93181), occurs naturally in foods such as hazelnuts, cheese, and brandy. fragranceconservatory.comchemicalbook.com Organosulfur compounds are prominent constituents of many plants, with garlic being a primary example, where they serve as defense compounds. nih.govresearchgate.net

Additionally, aryl sulfides are structural units present in numerous natural products. Chemical investigations of microorganisms, such as mangrove sediment-derived fungi, have led to the isolation of novel bioactive benzene derivatives. nih.gov This indicates that substituted benzene rings are common scaffolds for secondary metabolites in nature. The presence of the dimethoxybenzene motif in the food chain and the widespread occurrence of organosulfur compounds in natural defense mechanisms suggest that this compound or closely related structures could exist as bioactive metabolites or constituents of natural products.

Elucidation of Biological Mechanisms of Action

Based on the activities of related compounds, several potential biological mechanisms of action for this compound can be proposed.

Antimicrobial Mechanism: Many bioactive organosulfur compounds exert their antimicrobial effects by reacting with free sulfhydryl groups (thiols) present in bacterial enzymes. nih.govresearchgate.net This interaction can lead to the inactivation of essential enzymes and compromise the integrity of the bacterial cell membrane. oipub.com Another proposed mechanism involves the inhibition of critical metabolic pathways, such as fatty acid synthesis. researchgate.net

Antioxidant Mechanism: The antioxidant action of phenolic and methoxyphenolic compounds typically involves the neutralization of reactive oxygen species (ROS). This can occur through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET), which stabilize free radicals and terminate oxidative chain reactions. nih.gov

Anti-inflammatory Mechanism: Potential anti-inflammatory effects could be mediated through the inhibition of key signaling pathways. This includes down-regulating the NF-κB pathway, which would, in turn, reduce the expression and production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govmdpi.com The compound might also interact with enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX). nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

While direct SAR studies on this compound are not available, insights can be drawn from research on analogous series of compounds. SAR studies are crucial for optimizing lead compounds to enhance efficacy.

For antimicrobial thiazole derivatives, it has been observed that the nature and position of substituents on the aromatic rings significantly influence activity. For instance, the presence of electron-donating groups has been associated with increased antifungal activity in some series. mdpi.com In studies of anticancer organosulfur compounds, the type of alkyl group attached to the sulfur atom was found to be critical; allyl groups conferred greater activity than propyl groups, indicating that the nature of the R-group in an R-S-moiety can dramatically impact bioactivity. nih.gov

For this compound, a systematic SAR study could involve:

Varying Methoxy Group Positions: Moving the methoxy groups to other positions on the benzene ring (e.g., creating 1,2- or 1,4-dimethoxy isomers) to assess the impact of substituent orientation on receptor binding or cell permeability.

Modifying the Thioether Group: Replacing the methyl group with larger alkyl chains (ethyl, propyl), branched chains, or cyclic groups to probe the steric and electronic requirements for activity.

| Modification Type | Example | Potential Impact on Bioactivity | Rationale based on Related Compounds |

|---|---|---|---|

| Positional Isomerism of Methoxy Groups | Synthesize 1,2-dimethoxy or 1,4-dimethoxy analogs | Could alter binding affinity to biological targets. | The relative position of functional groups is critical for interaction with enzyme active sites. mdpi.comnih.gov |

| Alteration of Alkylthio Group | Replace methyl with ethyl, allyl, or propyl groups | May enhance lipophilicity and cell penetration; could increase potency. | Studies on organosulfur compounds show that changing the S-alkyl group significantly affects biological activity. nih.gov |

| Ring Substitution | Add electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -OH) groups | Modifies electronic properties and metabolic stability. | SAR on benzothiazole and thiazole derivatives shows that ring substituents are key determinants of antimicrobial and other activities. mdpi.comnih.gov |

Applications in Organic Synthesis and Materials Science

Utility as a Building Block in Complex Molecule Synthesis

The strategic placement of methoxy (B1213986) and methylthio groups on the benzene (B151609) ring makes 1,3-Dimethoxy-2-(methylthio)benzene a potentially valuable building block in the synthesis of complex organic molecules. The electron-rich nature of the aromatic ring, enhanced by the methoxy groups, can direct electrophilic substitution reactions to specific positions, allowing for controlled functionalization. The methylthio group can also be a site for various chemical transformations, including oxidation to sulfoxides and sulfones, or metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

While specific examples of its use in the total synthesis of natural products are not readily found in the literature, the related compound 1,3-dimethoxybenzene (B93181) is a known precursor in various synthetic endeavors. This suggests that this compound could serve a similar role, with the added functionality of the methylthio group providing a handle for additional synthetic manipulations.

Intermediacy in Pharmaceutical and Agrochemical Development

The structural framework of this compound contains features present in some biologically active molecules, suggesting its potential as an intermediate in the development of new pharmaceuticals and agrochemicals. For instance, the dimethoxybenzene moiety is a common feature in many natural products and synthetic compounds with a wide range of biological activities.

Although direct evidence of this compound being an intermediate in the synthesis of commercial drugs or pesticides is scarce, the closely related compound 2-chloro-1,3-dimethoxybenzene (B1590426) is a known starting material for the synthesis of pharmacologically valuable compounds. This precedent highlights the potential for substituted dimethoxybenzenes to serve as key intermediates in the pharmaceutical industry. The presence of the methylthio group in this compound offers a unique point of diversification for creating libraries of novel compounds for biological screening.

Contribution to the Synthesis of Specialty Chemicals and Functional Materials

The reactivity of this compound suggests its potential contribution to the synthesis of specialty chemicals and functional materials. The sulfur atom in the methylthio group can be a key element in the design of materials with specific electronic or optical properties. For example, thioether-containing aromatic compounds can be precursors to conductive polymers and functional dyes.

While no specific research has been identified that details the use of this compound in the synthesis of such materials, the broader class of thioanisole (B89551) derivatives has been explored for these purposes. The combination of the electron-rich dimethoxy-substituted ring and the sulfur-containing group could lead to the development of novel materials with tailored properties.

Precursor Role in the Development of Advanced Organic Frameworks

Advanced organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The synthesis of these materials relies on the use of specific organic linker molecules that connect metal nodes or self-assemble into extended structures.

The structure of this compound, with its potential for further functionalization, could allow it to serve as a precursor to such organic linkers. For example, the aromatic ring could be further elaborated with coordinating groups, such as carboxylic acids or nitrogen heterocycles, which are necessary for the formation of MOFs and COFs. The methoxy and methylthio groups could also influence the resulting framework's properties, such as its porosity and surface chemistry. However, at present, there is no direct evidence in the scientific literature of this compound being used for this purpose.

Environmental Fate and Toxicological Research

Degradation Pathways and Persistence in Environmental Compartments

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For 1,3-Dimethoxy-2-(methylthio)benzene, degradation is expected to be influenced by its constituent functional groups: the dimethoxy-substituted benzene (B151609) ring and the methylthio group.

Substituted benzenes, in general, can be degraded through both abiotic and biotic pathways. Abiotic degradation primarily involves photolysis, particularly in the atmosphere and surface waters. The rate of photolysis can be enhanced by the presence of natural photosensitizers like dissolved organic matter or nitrate (B79036) nih.gov. The methoxy (B1213986) groups on the benzene ring of compounds like anisole (B1667542) are known to influence their reactivity, making the ring more susceptible to electrophilic attack compared to unsubstituted benzene wikipedia.org. This enhanced reactivity could potentially lead to faster degradation under certain conditions. However, some halogenated dimethoxy compounds have been shown to persist in the environment for many years nih.gov.

Biotic degradation by microorganisms is a major pathway for the removal of many organic pollutants from soil and water nih.gov. The aerobic biodegradation of benzene and its derivatives often proceeds through the formation of catechols, followed by ring fission nih.gov. For this compound, microbial enzymes would likely target the aromatic ring and the sulfur atom. The presence of the methylthio group introduces a site for specific enzymatic attack. In general, the biodegradation of sulfur-containing aromatic compounds is a well-established microbial process wikipedia.org. Pseudomonas species, for example, are known to metabolize a wide variety of organic and inorganic sulfur compounds researchgate.net. The initial steps in the biotransformation of methylthio-containing compounds often involve the oxidation of the sulfur atom.

Table 1: General Degradation Pathways for Structurally Related Compounds

| Compound Class | Primary Degradation Pathway(s) | Key Influencing Factors |

| Substituted Benzenes | Aerobic & Anaerobic Biodegradation, Photolysis | Presence of specific microbial populations, oxygen levels, sunlight intensity, dissolved organic matter nih.govnih.gov |

| Dimethoxybenzenes | Microbial degradation, potential for persistence | Microbial community composition, potential for long-range transport nih.govmdpi.com |

| Sulfur-Containing Aromatics | Microbial oxidation of the sulfur atom, ring cleavage | Availability of electron acceptors, specific enzymatic machinery in microorganisms wikipedia.orgfrontiersin.org |

Ecotoxicological Impact Assessments

The ecotoxicological impact of a chemical refers to its potential to cause harm to ecosystems. Due to the lack of direct ecotoxicity data for this compound, this assessment relies on information from related compounds to estimate its potential effects on aquatic and terrestrial organisms.

The toxicity of benzene and its derivatives to aquatic organisms can vary significantly depending on the specific structure of the compound and the species being tested. For instance, studies on anisole, a simple methoxybenzene, have reported it to be moderately toxic by ingestion and a skin irritant nih.govscbt.com. The lethal dose (LD50) for anisole in rats is 3700 mg/kg wikipedia.org. For other benzene derivatives, toxicity to aquatic life has been documented. For example, the fungicide chlorothalonil, an organochlorine pesticide, is highly toxic to aquatic species despite its low water solubility nih.gov.

The presence of the methylthio group could also influence the toxicity of this compound. Sulfur-containing compounds can exhibit a range of toxic effects. While specific data for the target compound is absent, it is plausible that it could exert some level of toxicity towards aquatic organisms, potentially affecting their growth, reproduction, or survival.

Table 2: Ecotoxicity Data for Structurally Related Compounds

| Compound | Organism | Endpoint | Value | Reference |

| Anisole | Rat | Oral LD50 | 3700 mg/kg | wikipedia.org |

| Anisole | Rabbit | Skin Irritation | Moderate | scbt.com |

| Chlorothalonil | Aquatic Species | Toxicity | High | nih.gov |

Biotransformation and Metabolite Profiling

Biotransformation is the process by which living organisms modify chemical compounds. For this compound, biotransformation is expected to be a key process in its detoxification and degradation. The metabolic pathways are likely to involve the modification of both the aromatic ring and the methylthio group.

The metabolism of sulfur-containing compounds is a fundamental biological process carried out by a wide range of organisms, from bacteria to mammals wikipedia.orgnih.gov. A common metabolic pathway for compounds with a methylthio group is the oxidation of the sulfur atom to form sulfoxides and subsequently sulfones. This process is often mediated by cytochrome P450 enzymes in higher organisms and by various microbial enzymes in the environment.

The dimethoxy-substituted benzene ring is also a target for biotransformation. In mammals, the metabolism of anisole has been shown to involve hydroxylation of the aromatic ring, followed by conjugation with glucuronic acid before excretion scbt.com. In microorganisms, the degradation of aromatic rings typically proceeds via hydroxylation and subsequent ring cleavage. Therefore, it is anticipated that the biotransformation of this compound would yield metabolites such as the corresponding sulfoxide (B87167) and sulfone, as well as hydroxylated derivatives of the parent compound and its oxidized sulfur forms. The identification of such metabolites would be crucial for a complete understanding of its environmental fate and potential for bioaccumulation or toxicity of its transformation products.

Table 3: Potential Biotransformation Reactions for this compound

| Functional Group | Potential Biotransformation Reaction | Expected Metabolite Type |

| Methylthio Group | Oxidation | Sulfoxide, Sulfone |

| Aromatic Ring | Hydroxylation | Phenolic derivatives |

| Aromatic Ring | Ring Cleavage (microbial) | Aliphatic acids |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Dimethoxy-2-(methylthio)benzene, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves introducing methoxy and methylthio groups via nucleophilic aromatic substitution or coupling reactions. For example, methylthio groups can be introduced using thiomethylating agents (e.g., dimethyl disulfide under acidic conditions), while methoxy groups may be added via demethylation of protected precursors. Optimization includes solvent selection (e.g., dichloromethane for controlled reactivity), temperature modulation (20–60°C), and catalyst screening (e.g., Lewis acids). Purification via flash chromatography (hexanes/EtOAc gradients) ensures high yields, as demonstrated in analogous syntheses of methylthio-substituted benzene derivatives .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and integration ratios. For example, methylthio protons resonate near δ 2.5 ppm, while methoxy groups appear at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- Melting Point Analysis : Consistency with literature values (if available) to assess purity.

- UPLC/HPLC : To quantify purity (>95%) and detect trace impurities .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

- Methodological Answer : Co-products or unreacted precursors often complicate isolation. Strategies include:

- Liquid-Liquid Extraction : Use polar/non-polar solvent pairs (e.g., water/dichloromethane) to partition impurities.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high recovery of crystalline product.

- Chromatographic Methods : Preparative TLC or column chromatography with silica gel and gradient elution .

Advanced Research Questions

Q. How do electronic effects of methoxy and methylthio substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Methoxy Groups : Strongly electron-donating via resonance, directing EAS to ortho/para positions.

- Methylthio Groups : Weakly donating via sulfur lone pairs, with competing inductive withdrawal.

- Experimental Design : Perform nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) to assess regioselectivity. Compare results with computational predictions (Hammett σ constants or DFT-based Fukui indices) .

Q. How can computational tools predict the physicochemical properties of this compound, and how do these compare with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond lengths, dipole moments, and electrostatic potential surfaces to predict solubility and reactivity.

- Molecular Dynamics (MD) Simulations : Model solvent interactions to estimate partition coefficients (logP).

- Validation : Cross-check computational results with experimental data from PubChem or NIST databases. For example, compare predicted vs. observed NMR chemical shifts .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for derivatives of this compound?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation of methylthio groups).

- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles .

Q. How can researchers design experiments to study the oxidative stability of the methylthio group in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.